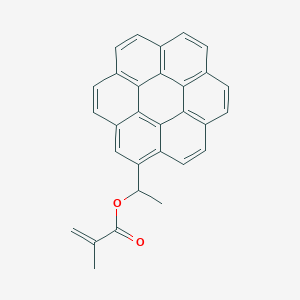
9,9-Dibromo-2,6-dimethylnona-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dibromo-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C11H18Br2. It is a derivative of nonadiene, characterized by the presence of two bromine atoms and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromo-2,6-dimethylnona-2,6-diene typically involves the bromination of 2,6-dimethylnona-2,6-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with larger quantities of reagents and more stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dibromo-2,6-dimethylnona-2,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of nonadiene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 9-substituted-2,6-dimethylnona-2,6-diene derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of nonadiene derivatives with reduced bromine content.
Applications De Recherche Scientifique
9,9-Dibromo-2,6-dimethylnona-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9,9-Dibromo-2,6-dimethylnona-2,6-diene involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in electrophilic addition and substitution reactions. The pathways involved include the formation of carbocation intermediates and subsequent reactions with nucleophiles or electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylnona-2,6-diene: Lacks the bromine atoms, resulting in different reactivity and applications.
9,9-Dichloro-2,6-dimethylnona-2,6-diene: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior.
9,9-Diiodo-2,6-dimethylnona-2,6-diene:
Uniqueness
9,9-Dibromo-2,6-dimethylnona-2,6-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and enable specific types of chemical transformations. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
105865-47-2 |
|---|---|
Formule moléculaire |
C11H18Br2 |
Poids moléculaire |
310.07 g/mol |
Nom IUPAC |
9,9-dibromo-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C11H18Br2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7,11H,4,6,8H2,1-3H3 |
Clé InChI |
HKWOJGPBCYDPNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC(Br)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
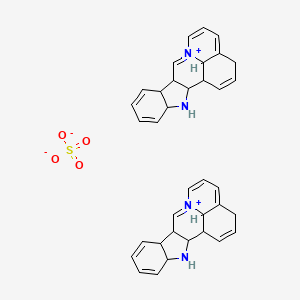
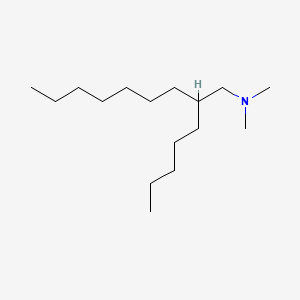
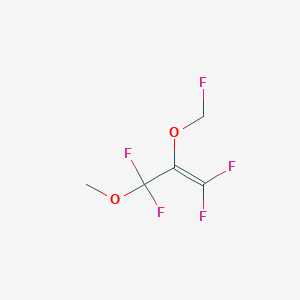
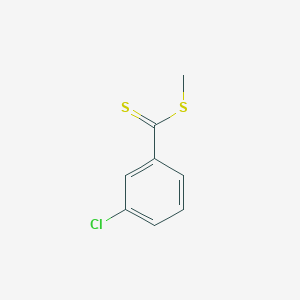
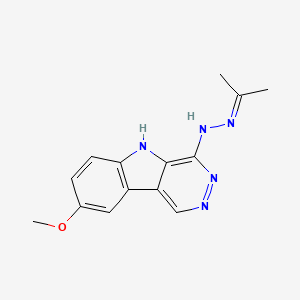
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
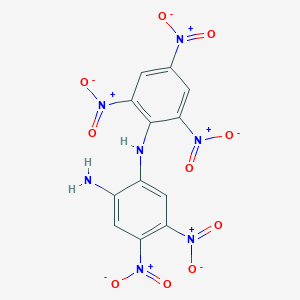
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
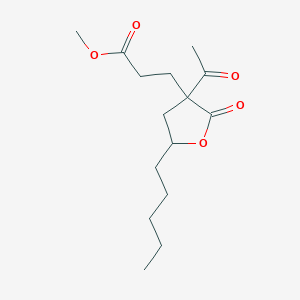
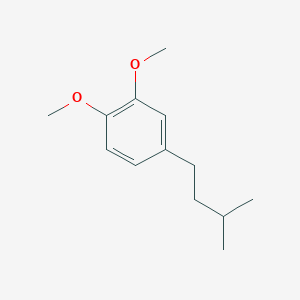
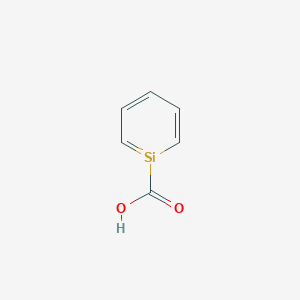
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
